Regioisomeric Boc-Protecting Group Position Defines Synthetic Utility in DPP-IV Inhibitor Synthesis
The compound is specifically claimed as the 1-Boc protected hexahydropyrrolo[3,4-b]pyrrole intermediate in the synthesis of DPP-IV inhibitors, as disclosed in US Patent US8785477B2 [1]. In contrast, the 5-Boc isomer (CAS 132414-81-4) leads to a different regioisomer that is not functionalized at the same nitrogen, thereby directing the subsequent synthetic sequence toward a distinct set of final DPP-IV inhibitor analogs . This regioisomeric difference is not trivial; it dictates the point of attachment for pharmacophoric elements and directly influences the final compound's inhibitory activity against the DPP-IV enzyme.
| Evidence Dimension | Regioisomeric Protecting Group Position |
|---|---|
| Target Compound Data | Boc protecting group at N1 position (1-Boc-hexahydropyrrolo[3,4-b]pyrrole) |
| Comparator Or Baseline | Boc protecting group at N5 position (5-Boc-hexahydropyrrolo[3,4-b]pyrrole, CAS 132414-81-4) |
| Quantified Difference | Qualitative difference in downstream synthetic product identity; not interchangeable for the same final DPP-IV inhibitor target. |
| Conditions | Synthetic route for DPP-IV inhibitors as described in US8785477B2 patent. |
Why This Matters
Procurement of the correct 1-Boc regioisomer is essential for replicating the patented synthetic route to specific DPP-IV inhibitors; substitution with the 5-Boc isomer would result in a different product not covered by the patent's claims.
- [1] Lu, P., Zhang, R., Yu, W., Zhu, M., & Chen, Y. (2014). US Patent US8785477B2. Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof. View Source
